molecular formula C27H32N6O6 B10869558 (4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869558
M. Wt: 536.6 g/mol
InChI Key: KAMMWLUVAYIOQR-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: , also known by its chemical formula C24H28N6O6, is a complex organic compound. Let’s break down its structure:

  • The compound contains a pyrazolone core (a five-membered heterocyclic ring) with a nitrophenyl group attached.
  • The piperazine moiety contributes to its biological activity.
  • The dimethoxyphenyl group enhances its lipophilicity.

Properties

Molecular Formula

C27H32N6O6

Molecular Weight

536.6 g/mol

IUPAC Name

4-[2-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C27H32N6O6/c1-19-23(27(35)32(29-19)21-5-7-22(8-6-21)33(36)37)18-28-10-11-30-12-14-31(15-13-30)26(34)17-20-4-9-24(38-2)25(16-20)39-3/h4-9,16,18,29H,10-15,17H2,1-3H3

InChI Key

KAMMWLUVAYIOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Piperazine Attachment:

Industrial Production:

  • Industrial production typically involves large-scale synthesis using optimized conditions.
  • Solvent choice, reaction temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.

    Reagents: Common reagents include hydrazine hydrate, acylating agents, and reducing agents.

    Major Products: The desired compound itself, along with intermediates during synthesis.

Scientific Research Applications

Mechanism of Action

    Molecular Targets:

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

The compound (4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential for various biological activities. Its structure includes a pyrazolone core, piperazine moiety, and nitrophenyl group, which contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrazolone Core : This core is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
  • Piperazine Ring : Commonly found in pharmaceuticals, piperazine derivatives are associated with various therapeutic effects, including anxiolytic and antidepressant activities.
  • Nitrophenyl Group : This group is often linked to enhanced reactivity and potential cytotoxicity against cancer cells.

Biological Activity Overview

The biological activity of this compound is influenced by its structural features. Similar compounds have demonstrated various pharmacological effects:

Compound Name Structural Features Biological Activity
1. 3-(4-Methoxyphenyl)-5-methylpyrazolePyrazole ring with methoxy substitutionAnti-inflammatory
2. 1-(4-Nitrophenyl)piperazinePiperazine ring with nitrophenyl groupAntidepressant
3. 5-Acetyl-3-methylpyrazoleAcetyl group on pyrazoleAntitumor

These compounds highlight the diversity of biological activities within this class of molecules and suggest potential therapeutic applications for the target compound.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The piperazine moiety may interact with enzymes involved in neurotransmitter regulation, potentially affecting mood and anxiety levels.
  • Antioxidant Properties : The nitrophenyl group may contribute to antioxidant activity, which can protect cells from oxidative stress.
  • Cell Proliferation Modulation : The pyrazolone core has been associated with the modulation of cell proliferation pathways, particularly in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar pyrazolone derivatives:

  • Anticancer Activity : A study demonstrated that pyrazolone derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research indicated that compounds with similar structural features showed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring was crucial for enhancing this activity.
  • Neuropharmacological Effects : Several derivatives have been tested for their effects on the central nervous system, revealing potential anxiolytic and antidepressant properties linked to their ability to modulate serotonin and dopamine receptors.

Computational Studies

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its molecular structure. These models suggest a wide range of potential therapeutic effects, supporting further experimental validation.

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